Experimental Gas-Phase Heat of Formation and Strain Energy: 6,6-Paracyclophane vs. 1,8-Paracyclophane
Experimental combustion calorimetry provides direct, quantitative comparison of thermodynamic stability. The gas-phase heat of formation (ΔHf°gas) for 6,6-paracyclophane is -18.5 ± 2.8 kcal/mol, significantly more exothermic (more stable) than that of the smaller homolog 1,8-paracyclophane, which has a ΔHf°gas of 6.9 ± 2.2 kcal/mol [1]. Consequently, the experimental room-temperature strain energy of 6,6-paracyclophane is calculated to be -7 kcal/mol, whereas 1,8-paracyclophane exhibits a positive strain energy of 2 kcal/mol [1].
| Evidence Dimension | Gas-Phase Heat of Formation (ΔHf°gas) at 298 K |
|---|---|
| Target Compound Data | -18.5 ± 2.8 kcal/mol |
| Comparator Or Baseline | 1,8-Paracyclophane: 6.9 ± 2.2 kcal/mol |
| Quantified Difference | 25.4 kcal/mol more exothermic |
| Conditions | Experimental heats of combustion and vapor pressure curves; room temperature (298 K) |
Why This Matters
The substantial exothermic difference indicates that 6,6-paracyclophane is thermodynamically far more stable and easier to handle/synthesize than the smaller-ring analog, directly impacting procurement feasibility and experimental reproducibility.
- [1] Shieh, C.; McNally, D.; Boyd, R. H. Tetrahedron 1969, 25, 3653–3665. View Source
